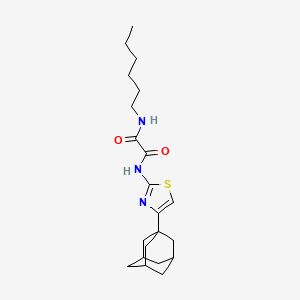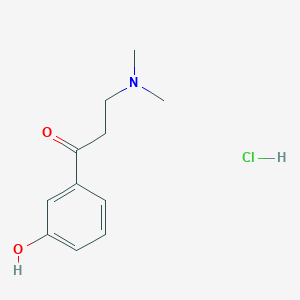
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-hexyl-oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide is a unique chemical compound characterized by its adamantane and thiazole moieties The adamantane structure provides rigidity and stability, while the thiazole ring contributes to its reactivity and potential biological activity
Preparation Methods
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Adamantane Group: The adamantane group is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the thiazole intermediate.
Formation of the Oxalamide Linkage: The final step involves the reaction of the thiazole-adamantane intermediate with oxalyl chloride and hexylamine to form the oxalamide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the oxalamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The adamantane group can undergo electrophilic substitution reactions, where halogenation or nitration can occur under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, and substituted adamantane derivatives.
Scientific Research Applications
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research has shown that derivatives of this compound exhibit antiviral, antibacterial, and anticancer activities, making it a promising lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain proteases or kinases.
Pathways Involved: By modulating enzyme activity, the compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and apoptosis.
Comparison with Similar Compounds
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-butyl-oxalamide: Similar structure but with a shorter alkyl chain, which may affect its solubility and biological activity.
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-benzyl-oxalamide: Contains a benzyl group instead of a hexyl group, potentially altering its interaction with biological targets.
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide: Features an ethyl group, which may influence its reactivity and stability.
These comparisons demonstrate the impact of different substituents on the compound’s properties and applications.
Properties
Molecular Formula |
C21H31N3O2S |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-hexyloxamide |
InChI |
InChI=1S/C21H31N3O2S/c1-2-3-4-5-6-22-18(25)19(26)24-20-23-17(13-27-20)21-10-14-7-15(11-21)9-16(8-14)12-21/h13-16H,2-12H2,1H3,(H,22,25)(H,23,24,26) |
InChI Key |
SXOFXMSWTIOORC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)
![2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid](/img/structure/B11997917.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997926.png)

![2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal](/img/structure/B11997936.png)


![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997975.png)
![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11997984.png)

